molecular formula C13H10FNO2 B6373619 4-(3-Aminocarbonylphenyl)-3-fluorophenol, 95% CAS No. 1261897-34-0

4-(3-Aminocarbonylphenyl)-3-fluorophenol, 95%

Cat. No. B6373619
CAS RN: 1261897-34-0
M. Wt: 231.22 g/mol
InChI Key: MURIBYADIVSFCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Aminocarbonylphenyl)-3-fluorophenol, 95%, is a synthetic organic compound that has been widely used in scientific research and in the laboratory environment. It has a wide range of applications in a variety of scientific fields, such as biochemistry, physiology, and pharmacology. This compound has a unique structure that allows it to interact with many different molecules, which makes it a valuable tool for scientists.

Mechanism of Action

The mechanism of action of 4-(3-Aminocarbonylphenyl)-3-fluorophenol, 95%, is not yet fully understood. However, it is believed that this compound binds to certain proteins in the body and modifies their structure and function. This binding is thought to be responsible for the compound's effects on the body. In addition, this compound is believed to interact with other molecules, such as nucleic acids, which may be responsible for its effects on the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Aminocarbonylphenyl)-3-fluorophenol, 95%, have not been extensively studied. However, it is believed that this compound may have a range of effects on the body, including changes in the levels of certain hormones, enzymes, and other molecules. In addition, this compound may also have an effect on the body's immune system.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(3-Aminocarbonylphenyl)-3-fluorophenol, 95%, in laboratory experiments include its ease of synthesis, its low cost, and its ability to interact with a wide range of molecules. In addition, this compound is relatively non-toxic and has a low potential for causing adverse reactions. However, this compound has some limitations, such as its instability in aqueous solution and its potential for causing side effects when used in high concentrations.

Future Directions

The potential future directions for 4-(3-Aminocarbonylphenyl)-3-fluorophenol, 95%, include further research into its biochemical and physiological effects, its potential applications in drug development, and its potential use as a diagnostic tool. In addition, this compound could be used to study the structure and function of proteins and nucleic acids, and to study the interactions between different molecules. Finally, this compound could be used to study the mechanisms of drug action and the effects of drugs on the body.

Synthesis Methods

The synthesis of 4-(3-Aminocarbonylphenyl)-3-fluorophenol, 95%, is a multi-step process that involves the use of various chemical reagents. The first step involves the reaction of 3-fluoro-4-nitrophenol with sodium hydroxide in aqueous solution. This reaction produces 4-(3-aminocarbonylphenyl)-3-fluorophenol, 95%, in aqueous solution. The second step involves the addition of hydrochloric acid to the aqueous solution, which converts the 4-(3-aminocarbonylphenyl)-3-fluorophenol, 95%, into its acid form. The third step involves the addition of sodium hydroxide to the acid form of the compound, which produces the desired product in aqueous solution.

Scientific Research Applications

4-(3-Aminocarbonylphenyl)-3-fluorophenol, 95%, has a wide range of applications in scientific research. It has been used to study the structure and function of proteins, as well as to study the interactions between proteins and other molecules. It has also been used to study the structure of nucleic acids and their interactions with other molecules. In addition, this compound has been used to study the mechanisms of drug action, as well as the effects of drugs on the body.

properties

IUPAC Name

3-(2-fluoro-4-hydroxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2/c14-12-7-10(16)4-5-11(12)8-2-1-3-9(6-8)13(15)17/h1-7,16H,(H2,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MURIBYADIVSFCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)N)C2=C(C=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10684254
Record name 2'-Fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261897-34-0
Record name 2'-Fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.